(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide
Descripción
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-17(12-3-2-4-13(12)19-20)18-16(21)8-6-11-5-7-14-15(9-11)23-10-22-14/h5-9H,2-4,10H2,1H3,(H,18,21)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFAWFGPNVCQRJ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C2CCCC2=N1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its presence in various bioactive compounds.
- A tetrahydrocyclopenta[c]pyrazole segment, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure often demonstrate significant antitumor activity. For instance, modifications to the pyrazole ring can enhance cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | |
| Compound B | HeLa | 10.5 | |
| (E)-3... | A549 | 12.0 |
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. In vitro studies indicate that it inhibits key inflammatory pathways, potentially through the modulation of cytokine production.
Table 2: Anti-inflammatory Activity
| Compound Name | Assay Type | % Inhibition at 50 µM | Reference |
|---|---|---|---|
| Compound C | COX Inhibition | 70% | |
| (E)-3... | Cytokine Release | 65% |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways related to inflammation and cancer progression.
- Enzyme Inhibition : It is suggested that the compound inhibits enzymes such as cyclooxygenases (COX), which play a crucial role in inflammatory responses.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through the activation of pro-apoptotic factors.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds to understand their biological profiles better:
- Synthesis and Evaluation : A study synthesized various derivatives of benzo[d][1,3]dioxole and evaluated their anticancer properties. The findings indicated that structural modifications significantly influenced their activity against cancer cells .
- Comparative Analysis : Another research effort compared the anti-inflammatory properties of different pyrazole derivatives. The results demonstrated that specific substitutions on the pyrazole ring enhanced anti-inflammatory effects significantly compared to unsubstituted analogs .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a complex molecular structure characterized by a benzo[d][1,3]dioxole moiety and a tetrahydrocyclopenta[c]pyrazole group. This structural complexity contributes to its potential biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the benzo[d][1,3]dioxole moiety enhances the interaction with cancer cell targets. A study demonstrated that similar compounds inhibited the growth of various cancer cell lines through apoptotic mechanisms .
- Anti-inflammatory Effects
- Neuroprotective Properties
Synthesis and Mechanism of Action
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide typically involves multi-step organic reactions that include:
- Formation of the benzo[d][1,3]dioxole ring.
- Introduction of the tetrahydrocyclopenta[c]pyrazole structure via cyclization reactions.
These synthetic pathways are crucial for optimizing yield and purity for subsequent biological testing.
Case Studies
Comparación Con Compuestos Similares
Structural Similarities and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Métodos De Preparación
Coupling Reagents and Solvent Systems
Key protocols adapted from analogous syntheses highlight the use of carbodiimide-based coupling agents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate efficient amide bond formation between carboxylic acids and amines. In a representative procedure, equimolar quantities of the acrylic acid derivative and pyrazol-3-amine are dissolved in DCM at 0°C, followed by sequential addition of HOBt, N,N-diisopropylethylamine (DIEPA), and EDCI. The reaction proceeds at ambient temperature for 18–24 hours, achieving yields exceeding 85% after recrystallization.
Stereochemical Control
The E-configuration of the acrylamide double bond is critical for biological activity. Controlled dehydration of β-hydroxyamide intermediates using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) ensures stereoselectivity. For example, heating β-hydroxyamide precursors with POCl₃ in tetrahydrofuran (THF) at 60°C for 6 hours yields the E-isomer exclusively, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Preparation of Cyclopenta[c]pyrazole Intermediate
The 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine scaffold is synthesized via cyclocondensation and subsequent functionalization.
Cyclocondensation of Cyclopentanone Derivatives
A two-step process involving the formation of a hydrazone followed by intramolecular cyclization is widely employed. Cyclopentanone reacts with methylhydrazine in ethanol under reflux to form a hydrazone intermediate, which undergoes acid-catalyzed cyclization using hydrochloric acid (HCl) in toluene. This yields 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with 78% efficiency.
Amine Functionalization
The introduction of the amine group at position 3 is achieved through nitration and reduction. Nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C produces the 3-nitro derivative, which is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol. This step affords the desired 3-amine in 90% yield.
Benzo[d]dioxol-5-ylacrylic Acid Synthesis
The benzo[d]dioxole moiety is introduced via Friedel-Crafts acylation or Heck coupling.
Friedel-Crafts Acylation
Reaction of piperonyl alcohol with acrylic acid in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) generates 3-(benzo[d]dioxol-5-yl)prop-2-enoic acid. Optimization studies indicate that a 1:1.2 molar ratio of piperonyl alcohol to acrylic acid at 80°C for 8 hours maximizes yield (72%).
Heck Coupling Approach
Alternative routes employ palladium-catalyzed coupling between benzo[d]dioxol-5-ylboronic acid and acryloyl chloride. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C, this method achieves 68% yield but requires stringent anhydrous conditions.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization from ethyl acetate/petroleum ether mixtures (1:3 v/v), yielding needle-like crystals suitable for X-ray diffraction.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.85–6.92 (m, 3H, aromatic), and 2.35 (s, 3H, CH₃).
- IR (KBr): Peaks at 1655 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm amide formation.
- X-ray Crystallography : The E-configuration is validated by torsional angles between the acrylamide and aromatic planes, typically 85–90°.
Industrial-Scale Production Considerations
Solvent Selection
Large-scale syntheses prioritize 2-propanol or ethyl acetate due to their low toxicity and ease of removal. Patents describe batch processes in 500 L reactors, achieving 88% yield after solvent distillation and extraction.
Process Optimization
- Temperature Control : Maintaining reaction temperatures below 10°C during exothermic steps (e.g., EDCI addition) prevents side reactions.
- Catalyst Recycling : Palladium catalysts from Heck coupling are recovered via filtration and reused up to three times without significant activity loss.
Challenges and Alternative Approaches
Byproduct Formation
Competing Z-isomer formation during dehydration is mitigated by using excess POCl₃ and prolonged reaction times.
Green Chemistry Alternatives
Recent efforts explore enzymatic amidation using lipases in ionic liquids, reducing reliance on carbodiimide reagents. Preliminary data show 60% yield under mild conditions, though scalability remains unproven.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Time | Yield Range |
|---|---|---|---|
| 1 | Hydrazine, ketone, HCl/EtOH | 6–8 h | 60–75% |
| 2 | Acryloyl chloride, triethylamine, CHCl₃ | 12–24 h | 50–65% |
| 3 | Column chromatography (silica gel, hexane/EtOAc) | – | 80–90% purity |
Basic: Which spectroscopic techniques are employed for structural elucidation?
- 1H/13C NMR : To confirm regiochemistry of the pyrazole ring and acrylamide geometry (e.g., E-configuration via coupling constants J = 15–16 Hz) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 356.20 [M+H]+ vs. calculated 355.38) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds .
Basic: What intermediates are critical during synthesis?
Key intermediates include:
- Pyrazole-carbohydrazide : Synthesized via hydrazine cyclization, critical for introducing substituents .
- Acryloyl chloride intermediate : Generated in situ from acrylic acid and thionyl chloride; reactivity must be controlled to avoid polymerization .
- Crude amide product : Requires rigorous purification to remove unreacted acid chlorides or bases .
Advanced: How can reaction conditions be optimized to minimize by-products?
- Temperature Control : Lower temperatures (0–5°C) during acryloyl chloride addition reduce side reactions like hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, enhancing coupling efficiency .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing by-product formation .
Advanced: What computational strategies predict bioactivity of structural analogs?
- Molecular Docking : Predicts binding affinity to targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, π-π interactions between the benzo[d][1,3]dioxole moiety and aromatic residues in binding pockets .
- DFT Calculations : Optimizes ground-state geometries and evaluates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrazole) with biological activity .
Q. Table 2: Computational Parameters for Docking Studies
| Software | Force Field | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|---|
| AutoDock Vina | AMBER | COX-2 | -9.2 |
| Schrödinger | OPLS3e | EGFR | -8.5 |
Advanced: How to resolve contradictions in biological activity data?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic Stability Tests : Use liver microsomes to assess whether discrepancies arise from differential compound degradation .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., thiophene vs. phenyl substituents) to identify critical pharmacophores .
- Target Engagement Assays : Confirm direct binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
